molecular formula C16H14BrClO3 B14022635 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane

Cat. No.: B14022635
M. Wt: 369.6 g/mol
InChI Key: SDPLTDSEQMNFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy-substituted bromochlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane typically involves multiple steps. One common approach starts with the bromination and chlorination of a phenyl ring, followed by the introduction of a benzyloxy group. The final step involves the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
  • 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxepane
  • 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane

Uniqueness

What sets 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane apart from similar compounds is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C16H14BrClO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2

InChI Key

SDPLTDSEQMNFRK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br

Origin of Product

United States

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